molecular formula C7H8N2O3 B1441109 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid CAS No. 1220030-04-5

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid

Cat. No.: B1441109
CAS No.: 1220030-04-5
M. Wt: 168.15 g/mol
InChI Key: STVYYRUFFPEKFH-UHFFFAOYSA-N
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Description

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole ring fused with a cyclopropyl group and an acetic acid moiety

Scientific Research Applications

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid has several scientific research applications:

Safety and Hazards

The safety information for “2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules, leading to changes in downstream gene expression . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function . This binding often results in conformational changes in the enzyme, which can either enhance or inhibit its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression . At higher doses, it can have toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . For instance, it may act as a substrate or inhibitor for specific enzymes, thereby altering the flow of metabolites through the pathway. This can have downstream effects on cellular metabolism and overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of this compound within tissues can also influence its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression. The specific localization of this compound can determine its overall impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the desired oxadiazole ring structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The oxadiazole ring can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMSO or acetonitrile, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure but may have different substituents, leading to varied properties and applications.

    Cyclopropyl-Containing Compounds: Compounds with cyclopropyl groups often exhibit unique reactivity and stability, making them useful in different contexts.

Uniqueness

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid is unique due to the combination of the cyclopropyl group and the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c10-6(11)3-5-8-7(9-12-5)4-1-2-4/h4H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVYYRUFFPEKFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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